molecular formula C13H18N2O5S B563484 4-Carboxy Tolbutamide-d9 Ethyl Ester CAS No. 1185126-97-9

4-Carboxy Tolbutamide-d9 Ethyl Ester

Cat. No.: B563484
CAS No.: 1185126-97-9
M. Wt: 323.411
InChI Key: ZLNXHCAHLBRDBT-ZYWCKPJZSA-N
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Description

4-Carboxy Tolbutamide-d9 Ethyl Ester (CAS: Not explicitly provided; TRC Code: C183207) is a deuterated derivative of the sulfonylurea drug Tolbutamide. This compound serves as a critical reference standard in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies, due to its isotopic labeling (nine deuterium atoms) and esterified carboxylic acid group. It is structurally characterized by a 4-carboxybenzenesulfonylurea backbone with an ethyl ester group and deuterium substitution at the butyl side chain . The deuterium labeling enhances its utility as an internal standard by minimizing isotopic interference in quantitative assays.

Production of this compound is "made-to-order," with stringent handling requirements due to its controlled status, short shelf life, and sensitivity to degradation, necessitating adherence to specific storage protocols .

Properties

IUPAC Name

methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXHCAHLBRDBT-ZYWCKPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Modifications

The synthesis begins with 4-nitrobenzoic acid derivatives. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (e.g., Pd/C under H₂), yielding 4-aminobenzoic acid. Subsequent sulfonylation introduces the sulfonylurea moiety, critical for biological activity.

StepReagents/ConditionsPurposeYield (%)
Nitro reductionH₂, Pd/C, EtOH, 25°CConvert nitro to amine85–92
SulfonylationClSO₃H, NH₂CONH₂, DCMForm sulfonylurea bridge78–84

Deuterium Incorporation Techniques

Deuterium is introduced at nine positions on the butyl side chain via deuterium exchange or deuterated reagent substitution. A common approach involves treating intermediates with deuterium oxide (D₂O) under acidic or basic conditions, enabling H-D exchange at β-hydrogen sites.

Key Reaction:

\text{R-H} + \text{D}2\text{O} \rightarrow \text{R-D} + \text{HOD} \quad (\text{H}2\text{SO}_4, 80°C, 24\,h})

MethodReagentsTemperature (°C)Deuteration Efficiency (%)
Acidic exchangeD₂O, H₂SO₄8095–98
Alkaline exchangeD₂O, NaOH6088–92

Esterification of the Carboxylic Acid Group

The carboxylic acid at the 4-position is esterified using deuterated ethanol (C₂D₅OD) under acidic catalysis (e.g., H₂SO₄), forming the ethyl ester while preserving isotopic purity.

R-COOH+C2D5OHH+R-COO-C2D5+H2O\text{R-COOH} + \text{C}2\text{D}5\text{OH} \xrightarrow{\text{H}^+} \text{R-COO-C}2\text{D}5 + \text{H}_2\text{O}

ParameterOptimal Value
Molar ratio (acid:alcohol)1:3
Catalyst concentration2% H₂SO₄
Reaction time6–8 h
Yield89–94%

Industrial Production Strategies

Scaling the synthesis to industrial levels requires addressing challenges in deuterium retention, cost efficiency, and purity control.

Large-Scale Deuterium Exchange

Industrial reactors utilize continuous-flow systems to maximize deuterium incorporation. For example, a plug-flow reactor with D₂O circulation achieves >99% deuteration in 12 hours, minimizing reagent waste.

VariableIndustrial SetupLab-Scale Equivalent
Reactor volume500 L1 L
D₂O consumption10 L/kg product2 L/kg product
Energy input15 kWh/kg5 kWh/kg

Catalytic Esterification

Continuous esterification employs solid acid catalysts (e.g., Amberlyst-15) to enhance efficiency. This method reduces reaction time to 2 hours and eliminates aqueous workup, streamlining production.

CatalystTemperature (°C)Conversion (%)
Amberlyst-157097
H₂SO₄8094
PTSA7591

Reaction Optimization and Challenges

Isotopic Purity Maintenance

Deuterium loss during synthesis is mitigated by:

  • Inert atmosphere processing : Conducting reactions under nitrogen/argon to prevent proton back-exchange.

  • Low-temperature storage : Storing intermediates at -20°C to slow H-D exchange.

Byproduct Formation and Mitigation

Common byproducts include non-deuterated analogs and over-esterified derivatives. Chromatographic purification (e.g., reverse-phase HPLC) resolves these, with purity thresholds >99.5% achieved.

ByproductCauseRemediation
Non-deuterated TolbutamideIncomplete H-D exchangeRepeat deuteration cycle
Di-esterified derivativeExcess ethanolAdjust stoichiometry

Analytical Validation of Synthesis

Post-synthesis analysis ensures structural fidelity and isotopic enrichment.

Spectroscopic Confirmation

  • NMR : Disappearance of proton signals at δ 1.2–1.5 ppm (butyl chain) confirms deuteration.

  • Mass Spectrometry : ESI-MS shows a molecular ion at m/z 323.41 (calculated for C₁₃H₁₈D₉N₂O₅S).

Isotopic Enrichment Assessment

High-resolution MS quantifies deuterium incorporation, with industrial batches achieving 98.5–99.2% isotopic purity.

BatchD₀ (%)D₉ (%)
A0.899.2
B1.598.5

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions, forming the corresponding carboxylic acid derivative.

Reaction Type Conditions Reagents/Catalysts Product Source
Ester Hydrolysis Aqueous NaOH (1–2 M), refluxSodium hydroxide4-Carboxy Tolbutamide-d9 (carboxylic acid) ,
Acid-Catalyzed Hydrolysis HCl (concentrated), heatHydrochloric acidProtonated intermediate → free acid

Hydrolysis is pivotal in metabolic pathways, where hepatic enzymes convert the ester to its active carboxylated form .

Oxidation and Reduction

The compound’s sulfonylurea backbone and aromatic ring enable redox transformations:

Oxidation

  • Aromatic Methyl Oxidation : The p-methyl group oxidizes to a carboxyl group via cytochrome P450 enzymes, forming 4-Carboxy Tolbutamide-d9 .

  • Side-Chain Oxidation : Butyl side chains may undergo β-oxidation, though deuterium substitution slows this process.

Oxidizing Agent Conditions Product Application
KMnO₄ (acidic)Aqueous H₂SO₄, 60°CSulfonic acid derivativesAnalytical standardization
CYP2C9 EnzymesPhysiological pH, 37°C4-Hydroxy Tolbutamide-d9 (metabolite)Pharmacokinetic studies

Reduction

  • Nitrile Reduction : While not directly observed in this compound, related piperidine intermediates undergo nitrile-to-amine reductions using LiAlH₄ .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, enabling structural modifications:

Reaction Type Reagents Conditions Product
Aminoalkylation 2-Phenylethyl bromideK₂CO₃, DMF, 70°CN-Alkylated derivatives
Acylation Propionic anhydrideHünig’s base, RTN-Propionylated analogs

Deuterium-Specific Effects

Deuterium incorporation at nine positions alters reaction kinetics:

  • Metabolic Stability : Deuteration reduces CYP450-mediated oxidation rates, prolonging half-life.

  • Isotope Effects : Kinetic isotope effects (KIEs) of 2–5 are observed in in vitro hydrolysis studies .

Synthetic Modifications

Key steps in its synthesis include:

Step Reagents Purpose
Deuterium Incorporation D₂O, deuterated alkyl halidesIsotopic labeling for tracer studies
Esterification tert-Butyl acetal, DMFProtecting group strategy
Deprotection Trifluoroacetic acid (TFA)tert-Butyl ester cleavage

Stability Under Storage

  • Thermal Stability : Degrades above 300°C (decomposition) .

  • Light Sensitivity : Store in amber vials under inert gas to prevent photolytic sulfonamide bond cleavage .

Scientific Research Applications

4-Carboxy Tolbutamide-d9 Ethyl Ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It stimulates insulin release from pancreatic beta cells by inhibiting potassium channels, leading to depolarization and subsequent calcium influx. This process enhances insulin secretion, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

4-Carboxy Tolbutamide-d9 Methyl Ester (TRC C183192): Differs by a methyl ester group instead of ethyl.

4-Carboxy Tolbutamide (CAS 2224-10-4): Non-deuterated, non-esterified parent metabolite.

Hydroxy Tolbutamide-d9 : Features a hydroxyl group instead of a carboxylic acid.

Comparative Data Table

Parameter 4-Carboxy Tolbutamide-d9 Ethyl Ester 4-Carboxy Tolbutamide-d9 Methyl Ester 4-Carboxy Tolbutamide (Non-deuterated)
CAS Number Not explicitly listed 1185126-97-9 2224-10-4
Molecular Formula C₁₂H₇D₉N₂O₅S C₁₁H₅D₉N₂O₅S C₁₂H₁₆N₂O₅S
Ester Group Ethyl Methyl None (free carboxylic acid)
Deuterium Substitution 9 deuterium atoms (butyl chain) 9 deuterium atoms (butyl chain) None
Applications Internal standard for LC-MS/MS Similar analytical uses Metabolite reference
Stability Short shelf life; -80°C storage Likely similar handling More stable; standard storage

Key Differences

  • Deuterium vs. Non-deuterated: Deuterated versions avoid isotopic overlap in mass spectrometry, ensuring accurate quantification, whereas non-deuterated analogues are used for metabolite identification .
  • Regulatory Status: The deuterated ethyl ester is a controlled substance with restricted distribution, unlike its non-deuterated counterpart .

Analytical Performance

  • Mass Spectrometry: The ethyl ester’s molecular ion (m/z 342.5 for deuterated) shows a +9 Da shift compared to non-deuterated Tolbutamide derivatives, enabling precise quantification .
  • Chromatography : Ethyl esters generally elute later than methyl esters in reverse-phase systems due to increased hydrophobicity .

Biological Activity

Introduction

4-Carboxy Tolbutamide-d9 Ethyl Ester (CAS No. 1185126-97-9) is a deuterated derivative of tolbutamide, a sulfonylurea used primarily in the management of type 2 diabetes. This compound has gained attention in pharmacological studies due to its potential effects on glucose metabolism and its role as a stable isotope for metabolic studies. This article delves into the biological activity of this compound, examining its pharmacokinetics, pharmacodynamics, and interactions with other substances.

PropertyValue
Molecular FormulaC14H11D9N2O5S
Molar Mass337.44 g/mol
Melting Point>300 °C (dec)
SolubilitySlightly soluble in DMSO, Methanol, and Water
AppearanceWhite to Off-White solid
Storage ConditionsHygroscopic, -20°C under inert atmosphere

This compound functions similarly to its parent compound tolbutamide by stimulating insulin secretion from pancreatic beta cells. It acts by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels (K_ATP channels). This closure results in depolarization of the beta cell membrane, opening voltage-gated calcium channels and promoting calcium influx, which ultimately enhances insulin release.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using various animal models. The compound exhibits:

  • Increased Bioavailability : Studies indicate that deuterated compounds like 4-Carboxy Tolbutamide-d9 can have altered metabolic pathways leading to increased bioavailability compared to their non-deuterated counterparts.
  • Half-life and Clearance : The presence of deuterium can slow down metabolic clearance, potentially leading to prolonged action in the body.

Case Study: Interaction with Pomegranate Juice

A study investigated the interaction between tolbutamide and pomegranate juice (PJ), noting that PJ significantly improved the pharmacodynamic effects of tolbutamide. The combination resulted in:

  • Improved Antinociceptive Activity : Enhanced pain relief compared to tolbutamide alone.
  • Reduction in Serum Glucose Levels : The combination group showed a significant decrease in blood glucose levels compared to the control group treated with tolbutamide alone.

Summary of Results

ParameterControl Group (Diabetic)Tolbutamide AloneTolbutamide + Pomegranate Juice
Serum Glucose LevelHighModerateLow
Insulin LevelLowModerateHigh
Biomarkers (AST, ALT)ElevatedReducedSignificantly Reduced

Pharmacodynamic Effects

The pharmacodynamic effects of this compound reveal its potential in managing diabetes-related complications:

  • Lipid Profile Improvement : Significant reductions in serum cholesterol and triglycerides were observed when combined with PJ.
  • Biomarker Modulation : The combination therapy led to decreased levels of liver enzymes (AST, ALT), indicating improved liver function.

Q & A

Q. What strategies optimize chiral resolution of this compound in enantioselective chromatography?

  • Methodology : Test chiral stationary phases (CSPs) like cyclodextrin derivatives or macrocyclic glycopeptides. For example, mandelic acid ethyl ester analogs show temperature-dependent enantioselectivity on octakis CSPs, suggesting similar conditions (e.g., 25°C, isothermal elution) could enhance resolution. Validate methods using polarimetric detection or chiral MS/MS fragmentation patterns .

Q. How can researchers reconcile contradictory data on the hydrolytic stability of ethyl ester derivatives in biological matrices?

  • Methodology : Perform stability assays under simulated physiological conditions (pH 7.4, 37°C) with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to distinguish enzymatic vs. non-enzymatic hydrolysis. Use deuterium labeling to track hydrolysis products via isotope dilution mass spectrometry. Cross-validate findings with in vivo rodent models to resolve discrepancies between in vitro and in vivo stability .

Q. What analytical parameters are critical for validating this compound in LC-MS/MS-based quantification?

  • Methodology :
  • Selectivity : Ensure baseline separation from structurally similar metabolites (e.g., 4-Carboxy Tolbutamide Methyl Ester-d9) using gradient elution.
  • Sensitivity : Optimize ion source parameters (e.g., collision energy, declustering potential) to enhance signal-to-noise ratios for low-abundance analytes.
  • Accuracy/Precision : Perform spike-recovery experiments in biological matrices (plasma, urine) with deuterated internal standards to correct for matrix effects .

Methodological Notes

  • Experimental Design : Include controls for isotopic exchange (e.g., incubate deuterated compounds in deuterium-depleted solvents) to confirm label stability .
  • Data Analysis : Use multivariate regression models to correlate CYP2C enzyme activity with metabolic clearance rates, adjusting for covariates like protein binding and hepatic blood flow .

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